N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Catalog No.
S563847
CAS No.
24589-78-4
M.F
C6H12F3NOSi
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide

CAS Number

24589-78-4

Product Name

N-Methyl-N-(trimethylsilyl)trifluoroacetamide

IUPAC Name

2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide

Molecular Formula

C6H12F3NOSi

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3

InChI Key

MSPCIZMDDUQPGJ-UHFFFAOYSA-N

SMILES

CN(C(=O)C(F)(F)F)[Si](C)(C)C

Synonyms

2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide; MSTFA; N-Methyl-N-trimethylsilyltrifluoracetamide; NSC 339701;

Canonical SMILES

CN(C(=O)C(F)(F)F)[Si](C)(C)C

Derivatization with MSTFA

Derivatization is a technique employed to alter the chemical properties of a molecule to enhance its volatility and thermal stability. This allows for improved separation and detection during GC-MS analysis. MSTFA achieves this by introducing a trimethylsilyl (TMS) group (-Si(CH3)3) onto the functional groups of the target molecule. The bulky TMS group renders the molecule more volatile and thermally stable, facilitating its movement through the GC column and subsequent detection by the mass spectrometer.

Advantages of Using MSTFA

MSTFA offers several advantages over other derivatization reagents:

  • Versatility: It can derivatize a wide range of functional groups, making it a universal tool for various analytical applications.
  • Efficiency: The derivatization reaction with MSTFA is generally fast and efficient, minimizing analysis time.
  • Sensitivity: The TMS group introduced by MSTFA enhances the sensitivity of the analyte in the mass spectrometer, leading to improved detection limits.

Specific Applications of MSTFA in Scientific Research

  • Analysis of biological samples: MSTFA is widely used in the analysis of various biomolecules, including amino acids, peptides, proteins, and metabolites, present in biological fluids, tissues, and cells.
  • Environmental analysis: MSTFA plays a role in the analysis of environmental contaminants like pesticides, herbicides, and pharmaceuticals in soil, water, and air samples.
  • Material science: MSTFA can be used to characterize the surface functionality of polymers and other materials by identifying the presence of specific functional groups.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide is a chemical compound with the molecular formula C₆H₁₂F₃NOSi and a molecular weight of 199.25 g/mol. It appears as a clear, colorless to light yellow liquid and has a melting point of 98-100°C and a boiling point of 130-132°C . This compound is primarily recognized for its role as a silylating reagent in gas chromatography-mass spectrometry (GC-MS) applications, facilitating the formation of volatile derivatives from various analytes .

  • MSTFA is flammable and can irritate skin, eyes, and respiratory system [].
  • It should be handled with proper personal protective equipment in a well-ventilated area [].
  • Refer to safety data sheets (SDS) for detailed information on handling and storage procedures.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide functions as a derivatization agent, reacting with alcohols, phenols, amines, and carboxylic acids to form silyl derivatives that are more amenable to analysis via GC-MS. The reaction generally involves the nucleophilic attack of the hydroxyl or amine group on the silicon atom of the trimethylsilyl group, resulting in the substitution and formation of a more volatile product .

N-Methyl-N-(trimethylsilyl)trifluoroacetamide can be synthesized through various methods, including:

  • Direct Silylation: Reacting N-methyltrifluoroacetamide with trimethylchlorosilane under controlled conditions.
  • Reflux Method: Heating a mixture of N-methyltrifluoroacetamide and trimethylchlorosilane in an inert atmosphere to facilitate the silylation process .

These methods typically require careful handling due to the moisture sensitivity of the compound.

The primary applications of N-Methyl-N-(trimethylsilyl)trifluoroacetamide include:

  • Gas Chromatography-Mass Spectrometry: Used extensively for the derivatization of polar compounds, enhancing their volatility and stability for analysis.
  • Pharmaceutical Analysis: Serves as an intermediate in drug synthesis and metabolism studies.
  • Environmental Monitoring: Assists in detecting steroid hormones and other organic compounds in environmental samples .

Interaction studies involving N-Methyl-N-(trimethylsilyl)trifluoroacetamide often focus on its reactivity with various functional groups. The compound's ability to form stable silyl derivatives makes it invaluable for analyzing complex mixtures where specific identification is critical. Research has demonstrated its effectiveness in improving detection limits and resolution in chromatographic analyses .

Several compounds share structural similarities or functional roles with N-Methyl-N-(trimethylsilyl)trifluoroacetamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-MethyltrifluoroacetamideC₄H₄F₃NLacks silyl group; used primarily for amide synthesis
Trimethylsilyl trifluoroacetateC₅H₁₁F₃O₂SiFunctions as an acylating agent; different reactivity
N,O-Bis(trimethylsilyl)acetamideC₈H₁₈F₃N₂O₂Si₂Contains two silyl groups; used for dual derivatization
N-Trifluoroacetyl-N-trimethylsilylamineC₇H₈F₃N₂OSiCombines amine functionality with trifluoroacetyl group

N-Methyl-N-(trimethylsilyl)trifluoroacetamide stands out due to its specific application as a derivatizing agent that enhances the volatility and detectability of polar compounds in GC-MS analyses, making it particularly valuable in analytical chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

24589-78-4

Wikipedia

N-methyl-N-(trimethylsilyl)trifluoroacetamide

General Manufacturing Information

Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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